methyl 2-[(2-methylphenyl)amino]acetate methyl 2-[(2-methylphenyl)amino]acetate
Brand Name: Vulcanchem
CAS No.: 83627-53-6
VCID: VC11635415
InChI: InChI=1S/C10H13NO2/c1-8-5-3-4-6-9(8)11-7-10(12)13-2/h3-6,11H,7H2,1-2H3
SMILES: CC1=CC=CC=C1NCC(=O)OC
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

methyl 2-[(2-methylphenyl)amino]acetate

CAS No.: 83627-53-6

Cat. No.: VC11635415

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[(2-methylphenyl)amino]acetate - 83627-53-6

Specification

CAS No. 83627-53-6
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name methyl 2-(2-methylanilino)acetate
Standard InChI InChI=1S/C10H13NO2/c1-8-5-3-4-6-9(8)11-7-10(12)13-2/h3-6,11H,7H2,1-2H3
Standard InChI Key BZZQMGVCAVCNKO-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NCC(=O)OC
Canonical SMILES CC1=CC=CC=C1NCC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-[(2-methylphenyl)amino]acetate is characterized by a central glycine backbone modified with a 2-methylphenyl substituent on the amino group and a methyl ester on the carboxylate. Key physicochemical parameters include:

  • Molecular Formula: C11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2

  • Molecular Weight: 193.24 g/mol

  • Exact Mass: 193.11000 Da

  • Polar Surface Area (PSA): 29.54 Ų

  • LogP (Partition Coefficient): 1.68590 , indicating moderate lipophilicity.

The compound’s ester group enhances solubility in organic solvents, while the aromatic 2-methylphenyl group contributes to stability and potential π-π interactions in biological systems. Spectroscopic data (e.g., NMR, IR) remain undocumented in publicly available literature, underscoring a need for further characterization.

Synthesis Methods

Nucleophilic Substitution Reaction

The most well-documented synthesis involves reacting 2-methylaniline with methyl chloroacetate under basic conditions. Triethylamine is typically employed to neutralize HCl generated during the reaction, facilitating the nucleophilic attack of the amine on the chloroacetate:

2-Methylaniline+Methyl ChloroacetateBaseMethyl 2-[(2-Methylphenyl)Amino]Acetate+HCl\text{2-Methylaniline} + \text{Methyl Chloroacetate} \xrightarrow{\text{Base}} \text{Methyl 2-[(2-Methylphenyl)Amino]Acetate} + \text{HCl}

This method is scalable for industrial production using continuous flow reactors, which improve mixing and heat transfer to optimize yields.

Applications in Scientific Research

Chemical Intermediate

The compound serves as a precursor in synthesizing complex molecules, particularly those requiring aromatic amino ester motifs. Its reactivity at both the amino and ester groups enables modifications such as:

  • Acylation: Introducing acyl groups to the amine.

  • Hydrolysis: Converting the ester to a carboxylic acid for peptide coupling.

Material Science

The compound’s aromatic and ester functionalities make it a candidate for designing polymers or coatings with tailored solubility and stability properties.

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